molecular formula C6H10Br2N4O B1382646 4-(5-Bromo-1H-1,2,4-triazol-3-yl)morpholine hydrobromide CAS No. 1807977-26-9

4-(5-Bromo-1H-1,2,4-triazol-3-yl)morpholine hydrobromide

Cat. No.: B1382646
CAS No.: 1807977-26-9
M. Wt: 313.98 g/mol
InChI Key: MUQRWQPQWQWRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromo-1H-1,2,4-triazol-3-yl)morpholine hydrobromide is a chemical compound with the molecular formula C6H10Br2N4O It is a derivative of morpholine and 1,2,4-triazole, featuring a bromine atom at the 5-position of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-1H-1,2,4-triazol-3-yl)morpholine hydrobromide typically involves the reaction of 5-bromo-1H-1,2,4-triazole with morpholine in the presence of a suitable solvent and catalyst. The reaction conditions may vary, but common solvents include ethanol or methanol, and catalysts such as hydrochloric acid or sulfuric acid can be used to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production typically involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-1H-1,2,4-triazol-3-yl)morpholine hydrobromide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, with or without a catalyst.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. The reactions are usually performed in aqueous or organic solvents under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used. The reactions are carried out in anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce hydroxylated or carboxylated compounds.

Scientific Research Applications

4-(5-Bromo-1H-1,2,4-triazol-3-yl)morpholine hydrobromide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-1H-1,2,4-triazol-3-yl)morpholine hydrobromide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom in the triazole ring can play a crucial role in its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-1,2,4-triazole: A closely related compound with similar chemical properties but lacking the morpholine moiety.

    4-(4,5-Diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole:

Uniqueness

4-(5-Bromo-1H-1,2,4-triazol-3-yl)morpholine hydrobromide is unique due to the presence of both the morpholine and triazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(5-bromo-1H-1,2,4-triazol-3-yl)morpholine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN4O.BrH/c7-5-8-6(10-9-5)11-1-3-12-4-2-11;/h1-4H2,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQRWQPQWQWRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NNC(=N2)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Bromo-1H-1,2,4-triazol-3-yl)morpholine hydrobromide
Reactant of Route 2
Reactant of Route 2
4-(5-Bromo-1H-1,2,4-triazol-3-yl)morpholine hydrobromide
Reactant of Route 3
Reactant of Route 3
4-(5-Bromo-1H-1,2,4-triazol-3-yl)morpholine hydrobromide
Reactant of Route 4
Reactant of Route 4
4-(5-Bromo-1H-1,2,4-triazol-3-yl)morpholine hydrobromide
Reactant of Route 5
4-(5-Bromo-1H-1,2,4-triazol-3-yl)morpholine hydrobromide
Reactant of Route 6
Reactant of Route 6
4-(5-Bromo-1H-1,2,4-triazol-3-yl)morpholine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.